2,2'-Dimethoxybiphenyl-5,5'-diamine
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Overview
Description
2,2’-Dimethoxybiphenyl-5,5’-diamine is a synthetic organic compound that belongs to the class of biphenylamines. This compound has garnered attention due to its potential therapeutic and industrial applications. Its unique structural features make it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 2,2’-Dimethoxybiphenyl-5,5’-diamine typically involves the reaction of appropriate biphenyl precursors under specific conditions. One common synthetic route includes the use of methoxy-substituted biphenyl derivatives, which undergo amination reactions to introduce the diamine functionality. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,2’-Dimethoxybiphenyl-5,5’-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of methoxy groups which activate the aromatic ring.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or chloroform, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2’-Dimethoxybiphenyl-5,5’-diamine has diverse applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block in organic electronics.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It finds applications in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism by which 2,2’-Dimethoxybiphenyl-5,5’-diamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
2,2’-Dimethoxybiphenyl-5,5’-diamine can be compared with other biphenyl derivatives, such as:
5,5’-Dimethoxybiphenyl-2,2’-diol: Another biphenyl derivative with different functional groups.
2,2’-Dimethylbiphenyl: A similar compound with methyl groups instead of methoxy groups.
The uniqueness of 2,2’-Dimethoxybiphenyl-5,5’-diamine lies in its specific substitution pattern and the presence of diamine groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(5-amino-2-methoxyphenyl)-4-methoxyaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-17-13-5-3-9(15)7-11(13)12-8-10(16)4-6-14(12)18-2/h3-8H,15-16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBUVVAKRKMKCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)C2=C(C=CC(=C2)N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.